5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene
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Overview
Description
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a brominated derivative of nitrobenzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene typically involves the bromination of 2-methyl-3-nitrotoluene. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature conditions.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 5-hydroxy-1-(bromomethyl)-2-methyl-3-nitrobenzene.
Reduction: Formation of 5-bromo-1-(bromomethyl)-2-methyl-3-aminobenzene.
Oxidation: Formation of 5-bromo-1-(bromomethyl)-2-carboxy-3-nitrobenzene.
Scientific Research Applications
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of brominated aromatic compounds with biological activity, such as antimicrobial or anticancer agents.
Material Science: Utilized in the preparation of functional materials, including polymers and dyes, due to its brominated structure.
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene depends on its chemical reactivity and the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets through electrophilic aromatic substitution, where the bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-3-nitrobenzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-2-methyl-3-nitrobenzene:
5-Bromo-1-(chloromethyl)-2-methyl-3-nitrobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is unique due to the presence of two bromine atoms and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRDWYYZHMTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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